molecular formula C17H16F3N5O2S B2562884 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 896293-80-4

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2562884
CAS No.: 896293-80-4
M. Wt: 411.4
InChI Key: QCRRUZIAKPONCH-UHFFFAOYSA-N
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Description

"2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" is a complex organic compound belonging to the class of triazole derivatives. It combines multiple functional groups, resulting in a molecule with potentially diverse reactivity and application in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" can be achieved through a multi-step process involving the formation of the triazole ring, followed by sulfonation and subsequent acetamide formation. Here is a generalized synthetic route:

  • Formation of the triazole ring: : Starting from appropriate pyrrole and ethyl-substituted precursors, the triazole ring can be synthesized through cyclization reactions using azide intermediates.

  • Sulfonation: : The triazole intermediate undergoes sulfonation using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

  • Acetamide formation: : The sulfonated triazole is then reacted with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride or another acylation reagent to form the final acetamide compound.

Industrial Production Methods

In industrial settings, the synthesis of such a compound would be optimized for yield, purity, and cost-efficiency. Continuous flow chemistry or batch reactors can be employed, ensuring precise control over reaction parameters. Catalysts and automated systems may be used to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

"2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" can undergo various chemical reactions:

  • Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The triazole ring can be reduced under specific conditions using reducing agents like sodium borohydride.

  • Substitution: : The acetamide group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the trifluoromethoxy group is displaced.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

  • Reduction: : Sodium borohydride (NaBH₄)

  • Substitution: : Potassium hydroxide (KOH), dimethyl sulfoxide (DMSO)

Major Products Formed

  • Oxidized derivatives (sulfoxides, sulfones)

  • Reduced triazole derivatives

  • Substituted acetamide derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry. Its unique structure makes it a valuable intermediate for constructing new chemical entities.

Biology

In biological research, this compound might serve as a probe to study the biological pathways involving triazole derivatives. It can be used to investigate enzyme interactions and protein binding mechanisms.

Medicine

Potential applications in medicinal chemistry include its use as a lead compound for developing new drugs. Its structural features could impart specific pharmacological properties, making it a candidate for therapeutic agents.

Industry

In industrial applications, it might be used in the development of agrochemicals, materials science, and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which "2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" exerts its effects depends on its interaction with biological targets:

  • Molecular Targets: : Potential targets include enzymes with active sites that can accommodate the triazole ring, or proteins that interact with the acetamide moiety.

  • Pathways Involved: : The compound might inhibit or activate specific biological pathways by binding to key proteins or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-triazole-3-thiol derivatives

  • 4-(trifluoromethoxy)aniline-based compounds

Uniqueness

What sets "2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" apart is its specific combination of functional groups, offering a unique balance of reactivity and stability. This makes it versatile for various synthetic applications and research investigations, highlighting its potential in multiple scientific domains.

TL;DR: : This compound's chemistry is sophisticated and offers ample opportunities for innovation in various fields. Intriguing stuff!

Properties

IUPAC Name

2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S/c1-2-14-22-23-16(25(14)24-9-3-4-10-24)28-11-15(26)21-12-5-7-13(8-6-12)27-17(18,19)20/h3-10H,2,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRRUZIAKPONCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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